molecular formula C19H23NO3S B5779698 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5779698
M. Wt: 345.5 g/mol
InChI Key: BWGHWNYEJUPTPC-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multi-step chemical reactions, often starting with basic heterocyclic scaffolds. For instance, ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showcases a synthesis route involving the formation of S(6) ring via an intramolecular N—H⋯O hydrogen bond, highlighting the complex reactions typically involved in the synthesis of such compounds (Mukhtar et al., 2012).

Molecular Structure Analysis The molecular structure of related compounds often features significant dihedral angles between the core heterocyclic ring and its substituents, demonstrating the spatial arrangement crucial for their chemical behavior and interaction potential. For example, ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows dihedral angles that contribute to its three-dimensional structure, affecting its chemical reactivity and interactions (Mukhtar et al., 2012).

Chemical Reactions and Properties Chemical reactions involving thiophene derivatives, such as this compound, often involve cyclization, substitution, and condensation steps. These reactions can lead to the formation of a wide range of heterocyclic compounds with varied biological activities. The reaction conditions, such as the presence of zinc chloride or sodium dithionite, significantly influence the product yield and purity, demonstrating the intricate chemistry of thiophene derivatives (Spoorthy et al., 2021).

Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are determined by their molecular architecture. Crystallography studies, for example, provide insight into the compounds' solid-state structure, which is essential for understanding their stability, solubility, and interaction with biological targets. The presence of hydrogen bonding, π-π interactions, and other non-covalent interactions within the crystal lattice can significantly affect these physical properties (Vasileva et al., 2018).

Chemical Properties Analysis The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and stability under various conditions, are pivotal for their application in chemical synthesis and potential biological activity. The functional groups, such as amide or ester, play a critical role in determining the compounds' chemical behavior, influencing their synthesis, reactivity, and interactions with biological molecules (Vasileva et al., 2018).

Future Directions

The compound has been used in research and development for the synthesis of new drugs . Therefore, future directions could include further exploration of its potential uses in drug development.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-19(21)15-12-24-18-6-4-3-5-14(15)18/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGHWNYEJUPTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC3=C2CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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